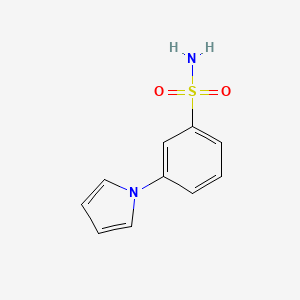

3-(1H-Pyrrol-1-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1H-Pyrrol-1-yl)benzenesulfonamide is a chemical compound that has been studied for its potential applications in various fields. It is related to a class of compounds known as benzenesulfonamides .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new aryl thiazolone–benzenesulfonamides were synthesized from 4-amino-N- (aryl/heteroaryl)benzenesulfonamides and 2,5-dimethoxytetrahydrofuran .科学的研究の応用

Anticancer Activity

3-(1H-Pyrrol-1-yl)benzenesulfonamide: derivatives have been synthesized and evaluated for their potential anticancer activity. These compounds have shown promising results against various human tumor cell lines, including HeLa, HCT-116, and MCF-7 . One particular compound, bearing an 8-quinolinyl moiety, exhibited potent anticancer activity with low IC50 values, indicating its effectiveness in inhibiting cancer cell growth . The apoptotic potential of this compound was further analyzed, revealing its ability to promote cell cycle arrest in the G2/M phase, induce caspase activity, and increase the population of apoptotic cells .

Antimycobacterial Properties

Derivatives of 3-(1H-Pyrrol-1-yl)benzenesulfonamide have also been studied for their antimycobacterial properties. These studies have shown that the compounds possess good minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis H37Rv . This suggests that these derivatives could be potential candidates for the development of new antimycobacterial agents, especially considering the increasing resistance of tuberculosis bacteria to existing drugs .

Antibacterial Activity

In addition to their anticancer and antimycobacterial applications, these derivatives have been tested for their antibacterial activity. They have demonstrated considerable inhibition values against Escherichia coli, which is a Gram-negative bacterium, compared to Staphylococcus aureus, which is Gram-positive . This indicates a potential for these compounds to be developed into antibacterial drugs that could target specific bacterial strains.

QSAR Studies

Quantitative structure-activity relationship (QSAR) studies have been conducted on 3-(1H-Pyrrol-1-yl)benzenesulfonamide derivatives to determine the relationships between their molecular structure and biological activity . These studies help in understanding the key molecular descriptors that influence the activity of benzenesulfonamides, which can guide the design of more effective anticancer agents.

Synthesis and Characterization

The synthesis and characterization of 3-(1H-Pyrrol-1-yl)benzenesulfonamide derivatives are crucial for their development as pharmaceutical agents. Various synthetic methods have been employed to create these compounds, and their structures have been confirmed through different analytical techniques . This foundational work is essential for advancing the compounds through the drug development pipeline.

Computational Docking Studies

Computational docking studies are another important application of these derivatives. By simulating the interaction of 3-(1H-Pyrrol-1-yl)benzenesulfonamide compounds with biological targets, researchers can predict their binding affinities and selectivity . This computational approach can significantly accelerate the drug discovery process by identifying promising candidates before moving on to in vitro and in vivo testing.

作用機序

Target of Action

Similar compounds have been found to target carbonic anhydrases (hca) and the wnt/β-catenin signaling pathway . These targets play key roles in many physiological processes, such as pH homeostasis, electrolyte secretion, biosynthesis of several metabolites, signal transduction, cell differentiation and proliferation, and oncogenesis .

Mode of Action

Similar compounds have been found to inhibit the activity of carbonic anhydrases and suppress the wnt/β-catenin signaling pathway . This suppression leads to a decrease in the expression of target genes of the Wnt/β-catenin signaling pathway .

Biochemical Pathways

Similar compounds have been found to affect the wnt/β-catenin signaling pathway . The downstream effects of this pathway include the regulation of gene expression, cell growth, and cell differentiation .

Result of Action

Similar compounds have been found to exhibit markers of apoptosis, such as cleaved poly(adp-ribose)polymerase, and cleaved caspase-3 . These markers indicate that the compound may induce programmed cell death in certain cell types .

特性

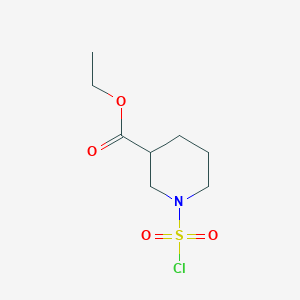

IUPAC Name |

3-pyrrol-1-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c11-15(13,14)10-5-3-4-9(8-10)12-6-1-2-7-12/h1-8H,(H2,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYJIILLMKJLIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

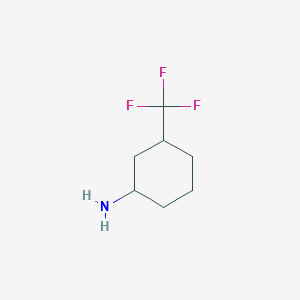

C1=CN(C=C1)C2=CC(=CC=C2)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Pyrrol-1-yl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1316583.png)

![3-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B1316595.png)

![3-[(2,2-Dimethylpropanoyl)amino]propanoic acid](/img/structure/B1316601.png)

![5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1316616.png)

![(1S,2S,5R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1316629.png)